[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including multiple acetoxy groups and a prop-2-enylsulfinyl moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursorsThe acetylation of hydroxyl groups is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine . The prop-2-enylsulfinyl group can be introduced via a sulfoxidation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of sulfide derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity . This interaction can affect various cellular pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]
- [(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
Uniqueness
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate is unique due to its combination of acetoxy and sulfinyl groups, which confer distinct reactivity and functionality. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
64978-31-0 |
---|---|
Molecular Formula |
C17H24O10S |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O10S/c1-6-7-28(22)17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17+,28?/m1/s1 |
InChI Key |
COGSHIQCTVEBBK-YADRHWFLSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S(=O)CC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)S(=O)CC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.